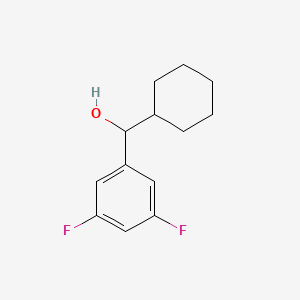
Cyclohexyl (3,5-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (3,5-difluorophenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3,5-difluorophenyl ring, which is further connected to a methanol group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 3,5-difluorophenyl magnesium bromide with cyclohexanone followed by reduction to yield this compound.
Reductive Amination: Another method involves the reductive amination of 3,5-difluorobenzaldehyde with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or reductive amination processes, optimized for high yield and purity. These methods require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, Cyclohexyl (3,5-difluorophenyl)ketone.
Reduction: Reduction reactions can convert the compound into Cyclohexyl (3,5-difluorophenyl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation: Cyclohexyl (3,5-difluorophenyl)ketone
Reduction: Cyclohexyl (3,5-difluorophenyl)methane
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Cyclohexyl (3,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Cyclohexyl (3,5-difluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atoms in the compound can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Cyclohexyl (3,5-difluorophenyl)methanol is unique due to its fluorinated aromatic structure, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:
Cyclohexyl phenylmethanol
Cyclohexyl (3,5-dichlorophenyl)methanol
Cyclohexyl (3,5-dibromophenyl)methanol
These compounds differ in the nature of the substituents on the aromatic ring, which can affect their reactivity and applications.
Properties
IUPAC Name |
cyclohexyl-(3,5-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBBQBNTXCBVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
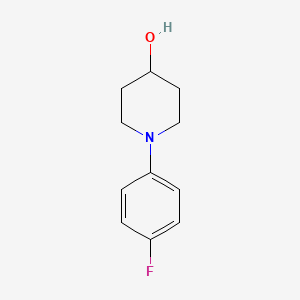
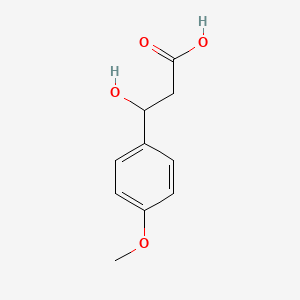
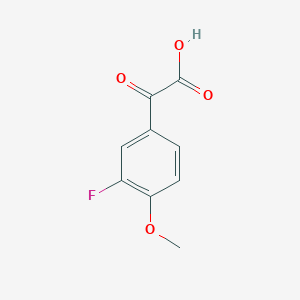
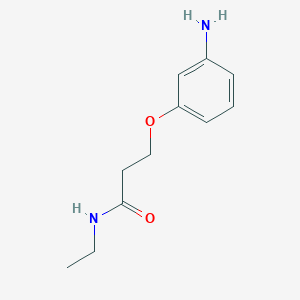
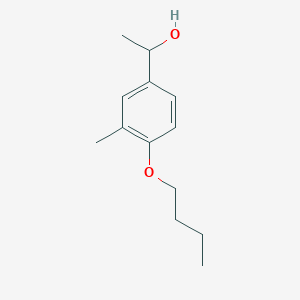
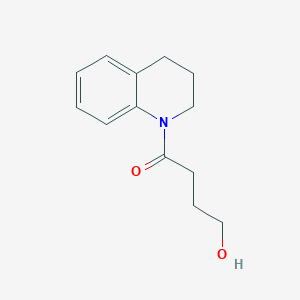
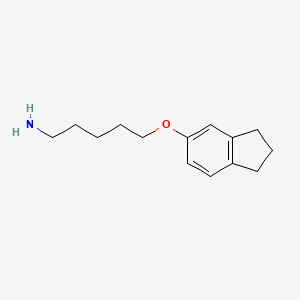
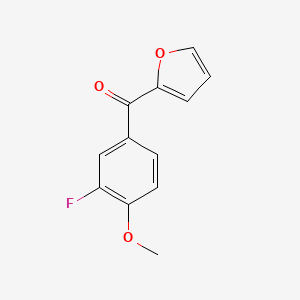
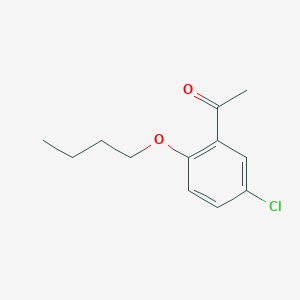
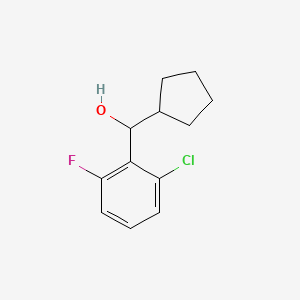
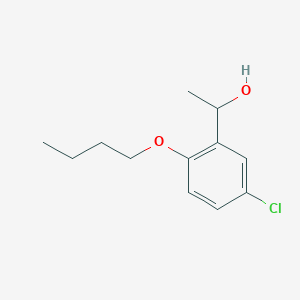
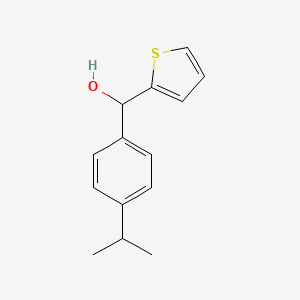
![5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole](/img/structure/B7847566.png)
![2-{6,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid](/img/structure/B7847578.png)
